2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate is a chemical compound with the molecular formula C36H73NO3 and a molecular weight of 567.97 g/mol . It is an ester formed from hexadecanoic acid and a hexadecyl-substituted amino alcohol. This compound is known for its unique structure, which includes a long hydrocarbon chain, making it hydrophobic, and a hydroxyl group, which imparts some hydrophilic properties.
Preparation Methods
The synthesis of 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-[hexadecyl(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate has several scientific research applications:
Chemistry: It is used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions.
Biology: It can be used in the study of lipid metabolism and membrane biology, as its structure mimics certain natural lipids.
Mechanism of Action
The mechanism of action of 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate involves its interaction with lipid membranes. The compound’s hydrophobic tail integrates into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This can alter membrane fluidity and permeability, affecting various cellular processes. Additionally, its surfactant properties enable it to form micelles, which can encapsulate hydrophobic molecules .
Comparison with Similar Compounds
Similar compounds to 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate include:
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl pentadecanoate: This compound has a similar structure but with a shorter hydrocarbon chain, which may affect its hydrophobicity and surfactant properties.
Hexadecanoic acid, 2-hydroxyethyl ester: This compound lacks the hexadecyl-substituted amino group, making it less amphiphilic and altering its interaction with lipid membranes
Properties
CAS No. |
70476-23-2 |
---|---|
Molecular Formula |
C36H73NO3 |
Molecular Weight |
568.0 g/mol |
IUPAC Name |
2-[hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(32-34-38)33-35-40-36(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-35H2,1-2H3 |
InChI Key |
NCKRTNVOXUIHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.